{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic molecule characterized by its unique structural features. It contains a pyrazole ring substituted with a chlorophenylsulfanyl group, a phenyl group, and a trifluoromethylbenzenecarboxylate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the pyrazole ring, often using a thiol and a chlorinating agent.
Esterification: The final step is the esterification of the pyrazole derivative with 3-(trifluoromethyl)benzenecarboxylic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties may enhance the performance of products in these sectors.
Mechanism of Action
The mechanism of action of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl benzoate
- {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-(trifluoromethyl)benzenecarboxylate
Uniqueness
Compared to similar compounds, {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O2S/c1-31-23(34-20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYCFKJKRCNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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